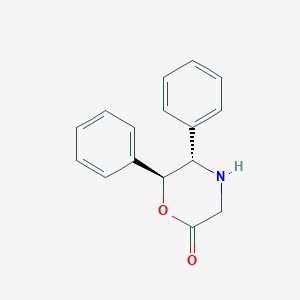

(5S,6S)-5,6-Diphenylmorpholin-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5S,6S)-5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Auxiliaries and Templates in Modern Organic Synthesis

In the realm of organic chemistry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have profound effects on its biological activity. Often, only one of a pair of mirror-image molecules, or enantiomers, will exhibit the desired therapeutic effect, while the other may be inactive or even harmful. wikipedia.orgresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to selectively produce one enantiomer over the other. wikipedia.orgethz.ch This process, known as asymmetric induction, is a fundamental tactic for accessing optically pure materials. wikipedia.org

The auxiliary functions by creating a chiral environment around the reacting center, influencing the trajectory of incoming reagents and favoring the formation of one diastereomer of the product. ethz.ch Following the stereoselective transformation, the auxiliary is cleaved from the product and can, in ideal scenarios, be recovered and reused, a key consideration for both economic and environmental sustainability. The introduction and development of chiral auxiliaries by pioneers such as E.J. Corey and David A. Evans have revolutionized the field, providing chemists with a robust toolbox for the construction of complex chiral molecules. wikipedia.orgnih.gov

The Historical Development and Evolution of Morpholinone Based Chiral Systems

The development of chiral auxiliaries has been an evolutionary process, with each new generation aiming for improved stereoselectivity, broader applicability, and easier removal. Early examples of effective chiral auxiliaries include those derived from readily available natural products like amino acids and terpenes. nih.gov

Within this landscape, morpholinone-based structures have emerged as a versatile and effective class of chiral auxiliaries. The inherent conformational rigidity of the morpholinone ring system provides a well-defined steric environment, which is crucial for effective stereochemical control. The strategic placement of substituents on this scaffold allows for the fine-tuning of its steric and electronic properties to suit a variety of chemical transformations.

The intellectual lineage of morpholinone auxiliaries can be traced back to the foundational work on asymmetric synthesis. While a detailed historical timeline for morpholinone-based systems is not extensively documented in singular reviews, their development is part of the broader narrative of advancing chiral auxiliary design. The success of related systems, such as Evans' oxazolidinones, which share a similar N-acyl activation strategy, undoubtedly spurred interest in exploring analogous heterocyclic scaffolds like morpholinones. nih.govrsc.org The exploration of different ring systems and substitution patterns has been a continuous effort to overcome the limitations of existing auxiliaries and to develop more efficient and selective methods for asymmetric synthesis.

An Overview of 5s,6s 5,6 Diphenylmorpholin 2 One As a Privileged Structure for Stereocontrol

(5S,6S)-5,6-Diphenylmorpholin-2-one stands out as a particularly effective chiral template due to its unique structural features. The C2-symmetric arrangement of the two phenyl groups at the 5 and 6 positions creates a highly defined and sterically demanding chiral environment. This specific stereochemistry is instrumental in dictating the facial selectivity of reactions at a prochiral center attached to the nitrogen atom.

The rigidity of the morpholin-2-one (B1368128) ring, in conjunction with the bulky and strategically positioned phenyl groups, effectively shields one face of an attached enolate or other reactive intermediate. This steric blockade forces an incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity.

Synthetic Routes to Enantiopure this compound

The enantiomerically pure this compound is a valuable chiral building block in organic synthesis. Its rigid structure and defined stereochemistry make it a crucial component in the development of various asymmetric transformations and as a scaffold for biologically active molecules. This article details the primary synthetic methodologies developed for accessing this specific enantiomer of the 5,6-diphenylmorpholin-2-one (B95585) framework.

Reaction Chemistry and Functional Group Transformations Mediated by 5s,6s 5,6 Diphenylmorpholin 2 One

Reactivity as a Chiral Glycine Enolate Equivalent

The core structure of (5S,6S)-5,6-Diphenylmorpholin-2-one can be viewed as a conformationally locked derivative of glycine. Upon deprotonation at the C3 position, it forms a chiral, non-racemic enolate. The steric bulk of the two phenyl groups effectively shields one face of the resulting enolate, directing the approach of electrophiles to the opposite, less-hindered face. This facial bias is the cornerstone of its utility in the asymmetric synthesis of α-amino acids.

The formation of a lithium or sodium enolate from this compound, typically using strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures, generates a nucleophilic species poised for reaction. The subsequent introduction of an electrophilic alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide), is expected to proceed with high diastereoselectivity.

The electrophile approaches the enolate from the face opposite to the bulky phenyl groups, leading to the formation of a new carbon-carbon bond at the α-position. The resulting 3-substituted morpholin-2-one (B1368128) is a direct precursor to a non-proteinogenic α-amino acid. Acidic hydrolysis of the lactam and hydrogenolysis of the N-benzyl protecting group (often incorporated in related systems) would release the desired, enantiomerically enriched α-amino acid. The degree of diastereoselectivity in these alkylations is critically dependent on the precise reaction conditions, including the choice of base, solvent, temperature, and the nature of the electrophile.

While less common than alkylations, the coupling of chiral enolates with organometallic reagents represents a powerful method for constructing carbon-carbon bonds. In principle, the enolate derived from this compound could participate in coupling reactions. For instance, reactions with Gilman reagents (lithium dialkylcuprates) could potentially be used to introduce alkyl or aryl groups. These reagents are known to be less reactive and more selective than Grignard or organolithium reagents, which could be advantageous in preserving the integrity of the lactam carbonyl group.

Another potential application is in palladium-catalyzed cross-coupling reactions, where the enolate could act as the nucleophilic partner to couple with aryl or vinyl halides. The success of such transformations would heavily rely on optimizing the catalyst system and reaction conditions to favor the desired C-C bond formation over competing side reactions.

The chiral enolate of this compound can react with a variety of other electrophiles beyond simple alkyl halides. A key transformation is the aldol (B89426) reaction, where the enolate adds to an aldehyde or ketone. This reaction would create two new stereocenters, and the facial bias of the chiral auxiliary is expected to control the stereochemical outcome, leading to the diastereoselective synthesis of β-hydroxy-α-amino acid precursors.

Furthermore, reactions with sources of electrophilic heteroatoms are also feasible. For example, treatment with an electrophilic fluorinating agent (like N-fluorobenzenesulfonimide, NFSI) could provide a route to α-fluoro-α-amino acids. Similarly, reactions with sources of electrophilic bromine or chlorine could be used to synthesize α-halo-glycine derivatives, which are themselves valuable synthetic intermediates.

Azomethine Ylide Generation and [3+2]-Dipolar Cycloaddition Reactions

A significant application of this compound and its analogues is in the generation of non-stabilized azomethine ylides for use in [3+2]-dipolar cycloaddition reactions. wikipedia.org These reactions are powerful tools for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines, with high stereocontrol. wikipedia.orgnih.gov

Azomethine ylides are 1,3-dipoles that are typically generated in situ due to their high reactivity. wikipedia.orgnih.gov A common and effective method for generating a non-stabilized azomethine ylide from a secondary amino acid derivative like this compound is through condensation with an aldehyde, most commonly formaldehyde. mdpi.com

The reaction proceeds by the formation of an intermediate iminium ion, which then undergoes decarboxylative tautomerization to form the azomethine ylide. The ylide derived from this chiral precursor is itself chiral and non-racemic. The stereochemistry of the ylide is dictated by the parent morpholinone, and it is this chirality that directs the stereochemical outcome of subsequent cycloaddition reactions. These ylides are transient species and are immediately trapped by a dipolarophile present in the reaction mixture to form a cycloadduct.

The [3+2]-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene is a concerted, suprafacial process that can create up to four new contiguous stereocenters in a single step. wikipedia.orgnih.gov The reaction's outcome is governed by both regioselectivity and diastereoselectivity.

Regioselectivity refers to the orientation of the dipole addition to the dipolarophile. For reactions with typical α,β-unsaturated esters or ketones, the nucleophilic carbon of the azomethine ylide adds to the β-carbon of the unsaturated system. This regiochemistry is driven by the electronic demands of the frontier molecular orbitals of the reactants.

Diastereoselectivity is controlled by the chiral scaffold of the azomethine ylide. The bulky phenyl groups on the morpholinone backbone create a highly asymmetric environment, forcing the dipolarophile to approach from the less hindered face of the ylide. This results in a high degree of facial selectivity. Furthermore, the reaction can favor either an endo or exo transition state, leading to different relative stereochemistries in the resulting pyrrolidine (B122466) ring. Work by Harwood and coworkers on the closely related 5-(S)-phenylmorpholin-2-one has demonstrated that these cycloadditions can proceed with excellent diastereoselectivity, often favoring a single diastereomer. mdpi.com

The table below summarizes representative findings for cycloaddition reactions using an azomethine ylide derived from a chiral phenylmorpholin-2-one precursor, illustrating the high levels of stereocontrol achievable.

| Dipolarophile | Aldehyde | Solvent/Temp | Product | Yield (%) | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|---|---|

| Dimethyl maleate | Benzaldehyde | Toluene/Reflux | Bicyclic Oxazolidine | 75 | >95:5 | mdpi.com |

| N-Phenylmaleimide | Benzaldehyde | Toluene/Reflux | Bicyclic Oxazolidine | 80 | >95:5 | mdpi.com |

| Dimethyl fumarate | Benzaldehyde | Toluene/Reflux | Bicyclic Oxazolidine | 82 | >95:5 | mdpi.com |

Note: The data presented is based on the reactivity of the closely related 5-(S)-phenylmorpholin-2-one as described by Harwood et al. This data is illustrative of the expected reactivity for the title compound.

Impact of Lewis Acid Catalysis on Cycloaddition Stereocontrol

The stereochemical outcome of cycloaddition reactions employing N-enoylmorpholinones derived from this compound can be significantly influenced by the presence of Lewis acids. These additives coordinate to the carbonyl oxygen atoms of the chiral auxiliary, thereby altering the conformational preferences of the dienophile and enhancing facial selectivity.

The choice of Lewis acid plays a crucial role in determining the degree and sense of asymmetric induction. For instance, in Diels-Alder reactions, the use of different Lewis acids can lead to varying levels of diastereoselectivity. This is attributed to the distinct steric and electronic environments created by the coordination of the Lewis acid to the morpholinone scaffold. The size and nature of the Lewis acid can dictate the preferred conformation of the N-enoyl moiety, thus influencing the approach of the diene.

Research has demonstrated that in certain [4+2] cycloadditions, the use of specific titanium-based Lewis acids can lead to a reversal of diastereoselectivity compared to uncatalyzed or other Lewis acid-catalyzed reactions. This highlights the tunable nature of the stereocontrol exerted by the this compound auxiliary through the strategic selection of a Lewis acid catalyst. The interplay between the chiral scaffold and the Lewis acid creates a well-defined chiral pocket that directs the incoming diene to a specific face of the dienophile.

Intramolecular Cycloaddition Methodologies

The this compound chiral auxiliary has also been effectively utilized in intramolecular cycloaddition reactions, providing a powerful strategy for the construction of complex polycyclic systems with high levels of stereocontrol. In these reactions, the diene and dienophile are tethered together within the same molecule, and the chiral auxiliary guides the stereochemical course of the ring-forming event.

The conformational rigidity imposed by the diphenylmorpholinone ring system is critical for transmitting the chiral information to the reactive centers. This leads to the formation of specific stereoisomers of the cyclized product. The length and nature of the tether connecting the diene and dienophile are also important parameters that can be varied to achieve the desired ring size and substitution pattern.

Intramolecular Diels-Alder reactions, in particular, have been successfully implemented using this methodology for the synthesis of bicyclic and tricyclic frameworks. The predictable stereochemical outcomes make this a valuable tool in the total synthesis of natural products and other complex target molecules.

Chemical Modifications and Derivatization of the Morpholinone Ring

The this compound ring system is not merely a passive chiral director but can also undergo a variety of chemical transformations, allowing for further elaboration of the molecule.

Functionalization of the Methylene (B1212753) Carbon (e.g., Bromination)

The methylene carbon (C3) adjacent to the lactone carbonyl in the morpholinone ring can be functionalized, providing a handle for further synthetic manipulations. A common transformation is bromination at this position. This is typically achieved by treating the N-acylmorpholinone with a suitable brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a radical initiator.

The introduction of a bromine atom at this position opens up possibilities for subsequent reactions, such as nucleophilic substitution or elimination, allowing for the introduction of a wide range of functional groups. This functionalization can be performed diastereoselectively, with the bulky phenyl groups on the morpholinone ring directing the approach of the incoming electrophile.

Homologation at the Lactone Carbonyl

The lactone carbonyl group of the this compound can undergo homologation reactions, which involve the insertion of a carbon atom. One common method for achieving this is through a Wolff rearrangement of a diazoketone derived from the corresponding carboxylic acid.

This process effectively expands the lactone ring, providing access to larger ring systems while retaining the chiral integrity of the diphenylmorpholinone backbone. The resulting homologated products can serve as valuable intermediates in the synthesis of more complex molecules.

Reductive Cleavage and Liberation of Products

A key advantage of using this compound as a chiral auxiliary is the ease with which it can be cleaved from the reaction product under mild reductive conditions, allowing for the recovery of both the chiral auxiliary and the desired product.

The N-acyl bond is susceptible to cleavage by various reducing agents. Common reagents used for this purpose include lithium borohydride (B1222165) (LiBH₄) and other metal hydrides. The reduction typically proceeds to furnish the corresponding primary alcohol of the product, while the chiral auxiliary is recovered intact and can be recycled.

Strategic Applications of 5s,6s 5,6 Diphenylmorpholin 2 One in Asymmetric Synthesis

Construction of Peptide Isosteres and Analogues

The development of non-hydrolyzable peptide mimics, or isosteres, is a cornerstone of medicinal chemistry, aimed at improving the metabolic stability and bioavailability of peptide-based drugs. The (5S,6S)-5,6-diphenylmorpholin-2-one scaffold has been instrumental in creating key building blocks for these analogues.

Synthesis of Hydroxymethylene and Hydroxyethylene Peptide Isosteres

A derivative of the parent compound, specifically (+)-(5R, 6S)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one, serves as a versatile chiral template for the asymmetric synthesis of hydroxymethylene and hydroxyethylene peptide isosteres. These isosteres are crucial components of potent enzyme inhibitors, such as those targeting HIV protease. The synthesis involves the Lewis acid-promoted coupling of acetoxy derivatives of the oxazinone with organosilanes, like allyltrimethylsilane. This reaction proceeds with moderate to excellent stereoselectivity, yielding coupling products that can be further elaborated into the desired peptide isosteres through a series of standard transformations.

Role in the Total Synthesis of Complex Natural Products

The true utility of a chiral auxiliary is often demonstrated in the intricate and demanding context of natural product total synthesis. This compound has proven its mettle in the construction of several biologically significant molecules.

Integration into Spirotryprostatin B Total Synthesis

One of the most notable applications of this compound is in the total synthesis of (-)-Spirotryprostatin B, a microbial alkaloid that inhibits the G2/M phase of the eukaryotic cell cycle, making it a target of interest in cancer research. The Williams group pioneered a strategy that utilizes the chiral auxiliary to establish the critical spiro[pyrrolidine-3,3'-oxindole] core of the molecule. nih.govillinois.eduprinceton.edu

The key step is an asymmetric nih.govmountainscholar.org-dipolar cycloaddition reaction. nih.govillinois.edu The commercially available, enantiomerically pure this compound is condensed with an aldehyde (isovaleraldehyde) to generate a chiral azomethine ylide. illinois.edu The rigid diphenylmorpholinone backbone provides excellent facial bias, directing the approach of the dipolarophile (an activated indole (B1671886) derivative) to the face opposite the two phenyl groups. illinois.edu This elegant reaction simultaneously and stereoselectively forges the C3 spiro-quaternary center and the adjacent C18 stereocenter, defining the core structure of Spirotryprostatin B. illinois.edu

Preparation of Bicyclic Proline Derivatives

A review of the scientific literature did not yield specific examples of this compound being used for the preparation of bicyclic proline derivatives. While methods exist for synthesizing such structures, including those using L-proline itself as a catalyst or starting from hydroxyproline, the application of this particular chiral auxiliary for this purpose is not documented in the reviewed sources. nih.govnih.gov

Utility in Tetrahydroisoquinoline Alkaloid Synthesis (e.g., Cribrostatin 4)

Based on the available literature, there is no established connection between the use of this compound and the total synthesis of the tetrahydroisoquinoline alkaloid Cribrostatin 4, or other related alkaloids.

Other Significant Natural Product Synthetic Endeavors

The powerful azomethine ylide cycloaddition strategy developed for Spirotryprostatin B has been successfully extended to the synthesis of the closely related natural product, Spirotryprostatin A. nih.govprinceton.edu This demonstrates the versatility of the methodology and the reliability of the chiral auxiliary in controlling the stereochemical outcome. While the this compound framework is highly effective, its application in the total synthesis of other diverse classes of natural products is not as widely documented as that of other auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam. researchgate.netnumberanalytics.com Its primary documented success lies in the elegant and efficient construction of the Spirotryprostatin family of alkaloids. nih.gov

Theoretical and Mechanistic Investigations of 5s,6s 5,6 Diphenylmorpholin 2 One Chemistry

Computational Studies on Reactivity and Stereoselectivity

Computational chemistry has proven to be an invaluable tool for understanding the reactivity and stereoselectivity observed when using (5S,6S)-5,6-diphenylmorpholin-2-one. These studies provide insights into reaction pathways and the subtle interactions that govern the stereochemical outcome of reactions.

Quantum chemical calculations, particularly density functional theory (DFT), have been employed to model the transition states of reactions involving derivatives of this compound. These calculations help to identify the lowest energy pathways, which correspond to the most likely reaction mechanisms. By comparing the energies of different transition state structures, chemists can predict which diastereomer will be formed preferentially.

For instance, in the context of alkylation reactions of the corresponding enolate, computational models can be used to evaluate the energies of the transition states leading to the syn and anti products. These calculations often reveal that the steric repulsion between the incoming electrophile and the phenyl groups of the auxiliary is a key factor in determining the stereochemical outcome. The transition state leading to the less sterically hindered product is typically lower in energy, thus explaining the observed diastereoselectivity.

The stereodirecting influence of the this compound scaffold is largely attributed to non-covalent interactions. The two phenyl groups create a chiral pocket that dictates the trajectory of incoming reagents. The conformation of the morpholinone ring, which is typically a chair-like structure, positions one of the phenyl groups in a pseudo-axial orientation, effectively shielding one face of the molecule.

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify these weak interactions. These studies often highlight the importance of C-H···π and π-π stacking interactions between the phenyl groups of the auxiliary and the substrates or reagents. These interactions, though individually weak, collectively contribute to the stabilization of one transition state over another, leading to high levels of stereochemical induction.

Detailed Mechanistic Elucidation of Chiral Induction Processes

The mechanism of chiral induction by this compound has been the subject of detailed investigation. For reactions involving the corresponding enolate, a widely accepted model involves the formation of a rigid, chelated intermediate. The stereochemical outcome is then determined by the facial bias imposed by the diphenylmethyl group at the C5 and C6 positions.

In the case of electrophilic attack on the enolate, the electrophile is directed to the face opposite the bulky phenyl groups. This is often rationalized by considering the Zimmerman-Traxler model for aldol (B89426) reactions, where the transition state adopts a chair-like conformation. The substituents on the chiral auxiliary and the enolate arrange themselves to minimize steric clashes, leading to the observed stereoselectivity.

Furthermore, studies have shown that the nature of the counterion and the solvent can also play a crucial role in the stereochemical outcome. These factors can influence the aggregation state of the enolate and the tightness of the transition state, thereby modulating the degree of chiral induction.

Spectroscopic and Crystallographic Data for Mechanistic and Structural Validation

Spectroscopic and crystallographic data are essential for validating the proposed mechanisms and understanding the three-dimensional structure of intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to determine the relative and absolute stereochemistry of the products. The characteristic chemical shifts and coupling constants of the protons on the morpholinone ring and the newly formed stereocenters provide valuable information about the conformation of the molecule in solution. Nuclear Overhauser Effect (NOE) experiments can be particularly informative for establishing the spatial proximity of different protons, which can help to confirm the stereochemical assignment.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of molecules. The crystal structures of various derivatives of this compound have been determined, confirming the chair-like conformation of the morpholinone ring and the relative disposition of the substituents. These solid-state structures provide a snapshot of the molecule's preferred conformation and serve as a benchmark for computational models.

| Technique | Data Obtained | Relevance to Mechanistic and Structural Validation |

| ¹H NMR | Chemical shifts, coupling constants, NOE enhancements | Determination of relative stereochemistry and solution-state conformation. |

| ¹³C NMR | Chemical shifts | Confirmation of molecular structure and presence of stereocenters. |

| X-ray Crystallography | Solid-state molecular structure, bond lengths, bond angles | Unambiguous determination of absolute and relative stereochemistry; validation of computational models. |

Conclusion and Outlook for Future Research on 5s,6s 5,6 Diphenylmorpholin 2 One

Summary of Key Contributions to Asymmetric Synthesis

The principal contribution of (5S,6S)-5,6-Diphenylmorpholin-2-one lies in its function as a robust chiral glycine enolate synthon. After N-acylation (commonly with Boc or Cbz protecting groups), the lactone can be deprotonated to form a rigid, chelated enolate that undergoes highly diastereoselective alkylations. The two phenyl groups at the 5- and 6-positions effectively shield one face of the enolate, directing incoming electrophiles to the opposite face with high fidelity.

This methodology has been successfully applied to the asymmetric synthesis of a wide array of α-amino acids, including those with challenging structures. For instance, it has enabled the efficient synthesis of (S)-2-methylasparagine and (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid. The stereoselectivity of these alkylation reactions is consistently high, often yielding diastereomeric ratios that allow for the isolation of a single stereoisomer.

Beyond the synthesis of simple amino acids, the auxiliary has proven invaluable in the construction of complex, biologically active molecules. A notable application is in the synthesis of potent, α,α-disubstituted amino acid-based arginase inhibitors, where the morpholinone scaffold is used to set a key quaternary stereocenter. This demonstrates its utility in multi-step syntheses targeting complex pharmaceutical agents. Furthermore, the derived azomethine ylides have been used in asymmetric dipolar cycloaddition reactions, expanding the synthetic utility of this scaffold beyond enolate alkylations.

Below is a table summarizing representative alkylation reactions using an N-protected this compound template, highlighting the high diastereoselectivity achieved with various electrophiles.

| Electrophile (R-X) | Product α-substituent (R) | Diastereomeric Ratio |

| Allyl bromide | -CH₂CH=CH₂ | >95:5 |

| Benzyl (B1604629) bromide | -CH₂Ph | >95:5 |

| Methyl iodide | -CH₃ | >95:5 |

| Propargyl bromide | -CH₂C≡CH | >95:5 |

Identification of Remaining Challenges and Unexplored Methodologies

Despite its successes, the application of this compound is not without its challenges. The most significant of these is inherent to its nature as a chiral auxiliary: it must be used in stoichiometric quantities. This approach is less atom-economical than catalytic methods, requiring a multi-step sequence of attachment, diastereoselective reaction, and cleavage.

Furthermore, while the enolate has been extensively studied in alkylation reactions, its application in other fundamental C-C bond-forming reactions, such as diastereoselective aldol (B89426) or Michael additions, remains largely unexplored. Expanding the repertoire of reactions for this chiral enolate equivalent could significantly broaden its impact.

Potential for Novel Synthetic Applications and Catalyst Development

The future of this compound and its derivatives is promising, with several avenues for further research and development. A primary goal would be to transition from a stoichiometric auxiliary to a catalytic system. The rigid, C2-symmetric-like scaffold of the diphenylmorpholinone core makes it an attractive platform for the design of novel chiral ligands for asymmetric metal catalysis or as a foundation for new organocatalysts. The development of a catalytic system that could generate the desired chiral enolate or its equivalent from a glycine precursor would represent a major advance in efficiency and sustainability.

There is also significant potential for expanding the scope of its application in the synthesis of complex natural products and pharmaceuticals. Its proven ability to generate sterically hindered quaternary α-amino acids makes it a valuable tool for creating compounds with unique pharmacological profiles. Future work could focus on applying this methodology to the total synthesis of peptide-based natural products containing these challenging motifs.

常见问题

Q. What are the established synthetic routes for (5S,6S)-5,6-Diphenylmorpholin-2-one, and how is stereochemical purity ensured?

The compound is synthesized via multistep protocols involving chiral auxiliaries and protecting groups. Key steps include:

- Boc/Cbz Protection : Improved methods use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect intermediates, enabling high optical purity. Recrystallization from ethanol is critical for isolating enantiomerically pure material .

- Stereochemical Confirmation : X-ray crystallography is employed to validate the (5S,6S) configuration, ensuring no epimerization during synthesis .

- Example Protocol : Condensation of oxindoles with aromatic halides under basic conditions (microwave or reflux), followed by asymmetric 1,3-dipolar cycloaddition using the morpholinone as a chiral auxiliary .

Q. How does this compound function as a chiral auxiliary in stereoselective synthesis?

The morpholinone’s rigid bicyclic structure and phenyl substituents create a chiral environment that directs reactant orientation. Applications include:

- 1,3-Dipolar Cycloadditions : Induces stereocontrol in reactions with aliphatic aldehydes, yielding products with >95% diastereomeric excess (d.e.) .

- Glycine Enolate Alkylation : Facilitates asymmetric synthesis of α-amino acids by stabilizing transition states via π-π interactions between phenyl groups and substrates .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance optical purity and yield?

- Protecting Group Strategy : Substituting Boc with Cbz groups reduces steric hindrance, improving reaction kinetics and yield (e.g., from 72% to 89% in intermediate steps) .

- Solvent and Temperature : Ethanol recrystallization at controlled cooling rates (0.5°C/min) enhances crystal lattice formation, minimizing impurities .

- Microwave vs. Reflux : Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours under reflux) but may compromise yield due to rapid equilibration; kinetic vs. thermodynamic control must be balanced .

Q. What analytical methods resolve stereochemical ambiguities in derivatives of this compound?

- X-Ray Diffraction : Definitive for absolute configuration determination, as demonstrated in cycloadducts .

- J-Based Configuration Analysis (JBCA) : NMR-derived coupling constants distinguish between 5R,6S and 5S,6S configurations in hypothetical rotamers (e.g., ΔJ > 2 Hz confirms axial vs. equatorial substituents) .

- Chiral HPLC : Validates enantiomeric excess (e.e.) using columns like Chiralpak IA, with mobile phases of hexane/isopropanol (90:10) .

Q. How can contradictions in stereoselectivity data across studies be addressed?

Contradictions often arise from divergent reaction conditions:

- Case Study : A study reports 92% d.e. in cycloadditions using toluene at 110°C, while another observes 78% d.e. in THF at 80°C. Solvent polarity and temperature influence transition-state stabilization. Computational modeling (DFT) helps identify favorable pathways .

- Data Reconciliation : Compare reaction coordinates (free energy barriers) and steric maps of intermediates to rationalize discrepancies .

Q. What role does this morpholinone play in synthesizing protein-protein interaction (PPI) inhibitors?

It serves as a scaffold in p53-MDM2 inhibitor development :

- Mechanism : The phenyl groups mimic hydrophobic residues of p53, enhancing MDM2 binding affinity. Derivatives with appended triazole rings show IC₅₀ values < 100 nM in SPR assays .

- Synthetic Workflow : After cycloaddition, the morpholinone is cleaved via lead(IV) acetate oxidation, yielding bioactive amides with retained chirality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。